

# A Head-to-Head Examination of LY518674 and Other Novel Dyslipidemia Therapies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational dyslipidemia drug **LY518674** and other recently developed therapeutic agents. The document synthesizes available clinical trial data to objectively evaluate the performance of these drugs, with a focus on their efficacy in modulating lipid profiles and their associated safety data. Detailed experimental protocols for key studies are provided to facilitate a deeper understanding of the presented findings.

## LY518674: A Potent PPARα Agonist

**LY518674** is a potent and selective peroxisome proliferator-activated receptor-alpha (PPARα) agonist.[1] Its mechanism of action involves the activation of PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. This activation leads to an increase in the synthesis and breakdown of apolipoprotein A-I (apoA-I), the primary protein component of high-density lipoprotein (HDL), and an accelerated clearance of very low-density lipoprotein (VLDL) particles.[2][3] The primary therapeutic goal for **LY518674** was to increase HDL cholesterol (HDL-C) and lower triglyceride levels in patients with metabolic syndrome and atherogenic dyslipidemia.[2][3] However, the development of **LY518674** was discontinued.[4]

### **Clinical Trial Data**

A key clinical study evaluated the efficacy and safety of **LY518674** in patients with atherogenic dyslipidemia.[1] In this multicenter, randomized, double-blind, placebo-controlled trial, patients were assigned to receive either placebo, varying doses of **LY518674** (10 μg, 25 μg, 50 μg, or







100  $\mu$ g), or fenofibrate (200 mg) for 12 weeks.[1] Another study assessed **LY518674** in combination with atorvastatin in patients with hypercholesterolemia.[1]



| Treatment<br>Group                                        | N    | Baseline<br>Triglyceride<br>s (mg/dL) | Percent<br>Change in<br>Triglyceride<br>s | Baseline<br>HDL-C<br>(mg/dL) | Percent<br>Change in<br>HDL-C |
|-----------------------------------------------------------|------|---------------------------------------|-------------------------------------------|------------------------------|-------------------------------|
| Atherogenic<br>Dyslipidemia<br>Study                      |      |                                       |                                           |                              |                               |
| Placebo                                                   | 62   | 247                                   | -8%                                       | 40                           | +2%                           |
| LY518674<br>(10 μg)                                       | 62   | 251                                   | -35%                                      | 40                           | +15%                          |
| LY518674<br>(25 μg)                                       | 61   | 250                                   | -36%                                      | 40                           | +16%                          |
| LY518674<br>(50 μg)                                       | 62   | 253                                   | -34%                                      | 40                           | +14%                          |
| LY518674<br>(100 μg)                                      | 62   | 249                                   | -30%                                      | 40                           | +12%                          |
| Fenofibrate<br>(200 mg)                                   | 62   | 250                                   | -35%                                      | 40                           | +15%                          |
| Hypercholest erolemia Study (in addition to atorvastatin) |      |                                       |                                           |                              |                               |
| Placebo +<br>Atorvastatin                                 | ~100 | -                                     | -                                         | -                            | -                             |
| LY518674<br>(10 μg) +<br>Atorvastatin                     | ~100 | -                                     | -20% to -43%                              | -                            | +1% to +12%                   |
| LY518674<br>(50 μg) +<br>Atorvastatin                     | ~100 | -                                     | -20% to -43%                              | -                            | +1% to +12%                   |



Table 1: Efficacy of **LY518674** in Patients with Atherogenic Dyslipidemia and Hypercholesterolemia.[1]

Safety and Tolerability: In these studies, **LY518674** was generally well-tolerated. However, a notable safety concern was the elevation of serum creatinine levels, which was observed in 35% to 38% of patients treated with either **LY518674** or fenofibrate.[1]

### **Experimental Protocol: Atherogenic Dyslipidemia Study**

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[1]
- Patient Population: 309 patients with atherogenic dyslipidemia (triglyceride levels of 200 to 500 mg/dL and HDL-C levels <40 mg/dL for men or <50 mg/dL for women).[1]</li>
- Treatment: Following a 4-week placebo lead-in period with dietary counseling, patients were randomized to receive one of the following for 12 weeks: placebo, LY518674 (10 μg, 25 μg, 50 μg, or 100 μg daily), or fenofibrate (200 mg daily).[1]
- Primary Endpoints: The primary efficacy endpoints were the percent change from baseline in fasting triglyceride and HDL-C levels.[1]
- Safety Assessments: Safety was monitored through the recording of adverse events, clinical laboratory tests (including serum creatinine), vital signs, and electrocardiograms.[1]



Click to download full resolution via product page

Caption: Mechanism of action of LY518674.



### **Comparative Investigational Dyslipidemia Drugs**

This section details the mechanisms of action, clinical trial data, and experimental protocols for other notable investigational drugs for dyslipidemia.

# Pemafibrate: A Selective PPARα Modulator (SPPARMα)

Pemafibrate is a novel selective PPARα modulator designed to have greater potency and selectivity for PPARα compared to conventional fibrates like fenofibrate.[5][6] Its mechanism of action is similar to **LY518674**, involving the activation of PPARα to regulate lipid metabolism.[5] [6] Clinical trials have suggested that pemafibrate effectively reduces triglycerides and is associated with a lower incidence of liver and kidney function abnormalities compared to fenofibrate.[6][7][8]

#### **Clinical Trial Data**

A phase 3, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of pemafibrate in patients with type 2 diabetes and hypertriglyceridemia.[9]

| Treatment<br>Group          | N  | Baseline<br>Triglyceride<br>s (mg/dL) | Percent<br>Change in<br>Triglyceride<br>s | Baseline<br>HDL-C<br>(mg/dL) | Percent<br>Change in<br>HDL-C |
|-----------------------------|----|---------------------------------------|-------------------------------------------|------------------------------|-------------------------------|
| Placebo                     | 57 | ~250                                  | -                                         | ~35                          | -                             |
| Pemafibrate<br>(0.2 mg/day) | 54 | ~250                                  | ~ -45%                                    | ~35                          | ~ +15%                        |
| Pemafibrate<br>(0.4 mg/day) | 55 | ~250                                  | ~ -45%                                    | ~35                          | ~ +20%                        |

Table 2: Efficacy of Pemafibrate in Patients with Type 2 Diabetes and Hypertriglyceridemia (24 weeks).[9]

### **Experimental Protocol: Pemafibrate Phase 3 Trial**



- Study Design: A randomized, double-blind, placebo-controlled, parallel-group, phase 3 trial.

  [9]
- Patient Population: Patients with type 2 diabetes and hypertriglyceridemia (fasting serum triglyceride levels ≥150 mg/dL).[10]
- Treatment: Patients were randomly assigned to receive placebo, pemafibrate 0.2 mg/day, or pemafibrate 0.4 mg/day for 24 weeks.[9]
- Primary Endpoint: The primary efficacy endpoint was the percent change in fasting serum triglyceride levels from baseline to week 24.[9]
- Secondary Endpoints: Included changes in other lipid parameters such as HDL-C, non-HDL-C, and apolipoproteins.[9]

# Bempedoic Acid: An ATP-Citrate Lyase (ACL) Inhibitor

Bempedoic acid is a first-in-class oral medication that lowers LDL-C by inhibiting ATP-citrate lyase, an enzyme involved in the cholesterol biosynthesis pathway upstream of HMG-CoA reductase, the target of statins.[2][4] It is a prodrug that is activated primarily in the liver, which may reduce the risk of muscle-related side effects associated with statins.[2]

### **Clinical Trial Data**

The CLEAR Wisdom trial, a phase 3 study, evaluated the efficacy of bempedoic acid in patients at high risk for cardiovascular disease already on maximally tolerated statin therapy.[4]

| Treatment Group         | N   | Baseline LDL-C<br>(mg/dL) | Percent Change in LDL-C |
|-------------------------|-----|---------------------------|-------------------------|
| Placebo                 | 265 | 120.4                     | +0.5%                   |
| Bempedoic Acid (180 mg) | 522 | 120.4                     | -17.4%                  |

Table 3: Efficacy of Bempedoic Acid in High-Risk Patients on Statin Therapy (12 weeks).[11]



### **Experimental Protocol: CLEAR Wisdom Trial**

- Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.[11]
- Patient Population: 779 patients with atherosclerotic cardiovascular disease, heterozygous familial hypercholesterolemia, or both, who were receiving maximally tolerated statin therapy and had an LDL-C level of at least 70 mg/dL.[11]
- Treatment: Patients were randomized in a 2:1 ratio to receive bempedoic acid 180 mg daily or placebo for 52 weeks.[12]
- Primary Endpoint: The primary efficacy endpoint was the percent change from baseline in LDL-C at week 12.[12]



Click to download full resolution via product page

Caption: Mechanism of action of Bempedoic Acid.

# Inclisiran: A Small Interfering RNA (siRNA) Targeting PCSK9

Inclisiran is a long-acting small interfering RNA (siRNA) therapeutic that targets proprotein convertase subtilisin/kexin type 9 (PCSK9).[13] By silencing the PCSK9 gene in the liver, inclisiran leads to a decrease in PCSK9 levels, which in turn increases the number of LDL receptors on hepatocytes, resulting in enhanced clearance of LDL-C from the circulation.[13] [14] A key feature of inclisiran is its infrequent dosing schedule, typically administered subcutaneously once every 6 months after an initial loading dose.[3]

### **Clinical Trial Data**

The ORION-10 and ORION-11 phase 3 trials evaluated the efficacy of inclisiran in patients with atherosclerotic cardiovascular disease (ASCVD) or ASCVD risk equivalents.[15]



| Trial                  | Treatment<br>Group | N     | Baseline LDL-<br>C (mg/dL) | Percent<br>Change in<br>LDL-C at Day<br>510 |
|------------------------|--------------------|-------|----------------------------|---------------------------------------------|
| ORION-10               | Placebo            | 780   | 104.7                      | -                                           |
| Inclisiran (300<br>mg) | 781                | 104.7 | -52.3%                     |                                             |
| ORION-11               | Placebo            | 807   | 105.5                      | -                                           |
| Inclisiran (300<br>mg) | 810                | 105.5 | -49.9%                     |                                             |

Table 4: Efficacy of Inclisiran in Patients with ASCVD or ASCVD Risk Equivalents.[15]

### **Experimental Protocol: ORION-10 and ORION-11 Trials**

- Study Design: Two randomized, double-blind, placebo-controlled, phase 3 trials.[15]
- Patient Population: ORION-10 enrolled 1561 patients in the United States with ASCVD.
   ORION-11 enrolled 1617 patients in Europe and South Africa with ASCVD or ASCVD risk equivalents. All patients had elevated LDL-C levels despite maximally tolerated statin therapy.[15]
- Treatment: Patients were randomized in a 1:1 ratio to receive subcutaneous injections of inclisiran (300 mg) or placebo on day 1, day 90, and every 6 months thereafter for 540 days.
   [15]
- Co-primary Endpoints: The placebo-corrected percentage change in LDL-C from baseline to day 510 and the time-adjusted percentage change in LDL-C from baseline after day 90 and up to day 540.[15]

# Evinacumab: An Angiopoietin-like Protein 3 (ANGPTL3) Inhibitor



Evinacumab is a monoclonal antibody that binds to and inhibits angiopoietin-like protein 3 (ANGPTL3), a protein that plays a key role in lipid metabolism by inhibiting lipoprotein lipase (LPL) and endothelial lipase (EL).[16][17] By inhibiting ANGPTL3, evinacumab increases the activity of LPL and EL, leading to enhanced metabolism of triglycerides and lipoproteins, and consequently, a reduction in LDL-C, HDL-C, and triglycerides.[17][18]

#### **Clinical Trial Data**

A phase 3 trial evaluated the efficacy of evinacumab in patients with homozygous familial hypercholesterolemia (HoFH).[19]

| Treatment Group                 | N  | Baseline LDL-C<br>(mg/dL) | Percent Change in<br>LDL-C at Week 24 |
|---------------------------------|----|---------------------------|---------------------------------------|
| Placebo                         | 22 | 259.5                     | +1.9%                                 |
| Evinacumab (15<br>mg/kg IV Q4W) | 43 | 255.1                     | -47.1%                                |

Table 5: Efficacy of Evinacumab in Patients with Homozygous Familial Hypercholesterolemia. [20]

### **Experimental Protocol: Evinacumab HoFH Trial**

- Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.[19]
- Patient Population: 65 patients with homozygous familial hypercholesterolemia who were receiving maximally tolerated lipid-lowering therapies.
- Treatment: Patients were randomized in a 2:1 ratio to receive intravenous infusions of evinacumab (15 mg per kilogram of body weight) or placebo every 4 weeks for 24 weeks.
   [20]
- Primary Endpoint: The percent change from baseline in the LDL-C level at week 24.[20]





Click to download full resolution via product page

Caption: General experimental workflow for dyslipidemia clinical trials.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medscape.com [medscape.com]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. Frontiers | Current usage of inclisiran for cardiovascular diseases: overview of current clinical trials [frontiersin.org]
- 4. Bempedoic acid: mechanism, evidence, safety, and guideline role in 2025 [escardio.org]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Pemafibrate, a New Selective PPARα Modulator: Drug Concept and Its Clinical Applications for Dyslipidemia and Metabolic Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Applications of a Novel Selective PPARα Modulator, Pemafibrate, in Dyslipidemia and Metabolic Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Efficacy and safety of pemafibrate in people with type 2 diabetes and elevated triglyceride levels: 52-week data from the PROVIDE study PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bempedoic acid for the treatment of dyslipidemia PMC [pmc.ncbi.nlm.nih.gov]
- 12. join.hcplive.com [join.hcplive.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Inclisiran in Cardiovascular Health: A Review of Mechanisms, Efficacy, and Future Prospects PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Evinacumab: Mechanism of action, clinical, and translational science PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evinacumab: Mechanism of action, clinical, and translational science PMC [pmc.ncbi.nlm.nih.gov]



- 18. go.drugbank.com [go.drugbank.com]
- 19. Evinacumab in homozygous familial hypercholesterolaemia: long-term safety and efficacy PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evinacumab, an ANGPTL3 Inhibitor, in the Treatment of Dyslipidemia PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Head-to-Head Examination of LY518674 and Other Novel Dyslipidemia Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675707#head-to-head-studies-of-ly518674-and-other-investigational-dyslipidemia-drugs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com